molecular formula C16H19N3O2S2 B5274586 N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B5274586
M. Wt: 349.5 g/mol
InChI Key: IKXUBGBOFJRXDT-UHFFFAOYSA-N
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Description

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound that features a thiadiazole ring, a tetrahydrofuran ring, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction, where a phenylpropyl halide reacts with the thiadiazole intermediate.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through a cyclization reaction involving a diol and an acid catalyst.

    Coupling Reaction: Finally, the thiadiazole and tetrahydrofuran intermediates are coupled using a suitable coupling agent like carbodiimide to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group in the tetrahydrofuran ring.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives and alcohols.

    Substitution: Various substituted phenylpropyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide
  • **4-(acetylamino)-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide is unique due to the presence of both a thiadiazole ring and a tetrahydrofuran ring in its structure. This combination of functional groups provides a distinct set of chemical properties and potential reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c20-14(13-9-4-10-21-13)17-15-18-19-16(23-15)22-11-5-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXUBGBOFJRXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=NN=C(S2)SCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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